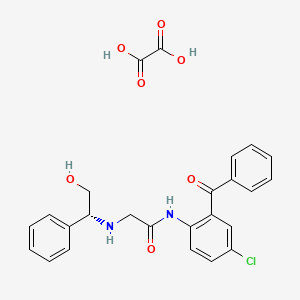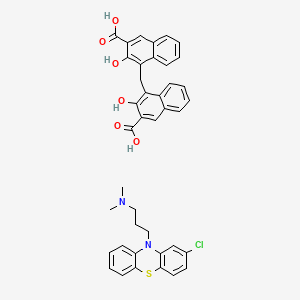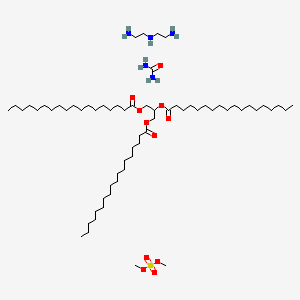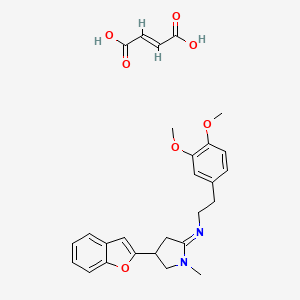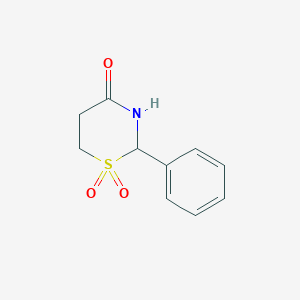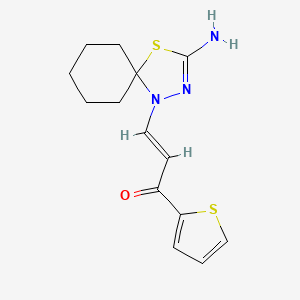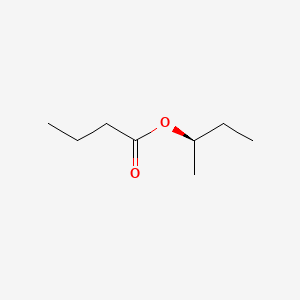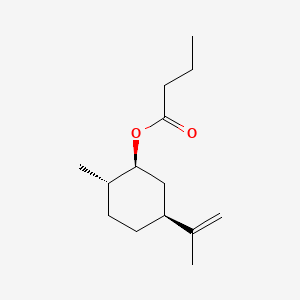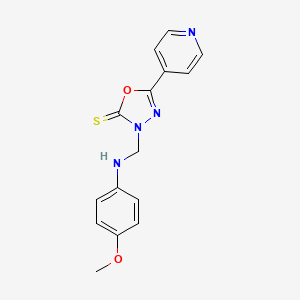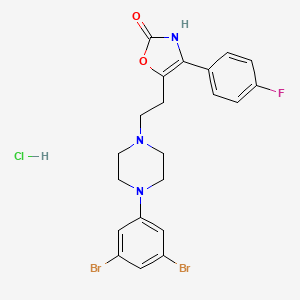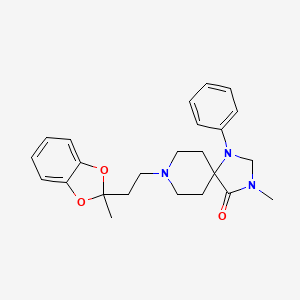
1,3,8-Triazaspiro(4.5)decan-4-one, 3-methyl-8-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,8-Triazaspiro(4.5)decan-4-one, 3-methyl-8-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-1-phenyl- is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a triazaspirodecane core with various substituents, making it of interest in medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Triazaspiro(4.5)decan-4-one, 3-methyl-8-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-1-phenyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the spiro linkage through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the phenyl and benzodioxolyl groups via nucleophilic or electrophilic substitution.
Reductive Amination: Formation of the triazaspirodecane core through reductive amination of suitable intermediates.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Batch Processing: Multi-step synthesis in batch reactors with careful control of reaction conditions.
Continuous Flow Chemistry: Use of continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,8-Triazaspiro(4.5)decan-4-one, 3-methyl-8-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-1-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups or carbonyl compounds.
Substitution: Electrophilic or nucleophilic substitution at aromatic or aliphatic positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1,3,8-Triazaspiro(4
Medicinal Chemistry: As a scaffold for drug development, particularly in targeting neurological or psychiatric disorders.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: Potential use in the development of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,8-Triazaspiro(4.5)decan-4-one derivatives: Compounds with similar spiro linkage and triazaspirodecane core.
Benzodioxolyl derivatives: Compounds featuring the benzodioxolyl group, often used in medicinal chemistry.
Uniqueness
The uniqueness of 1,3,8-Triazaspiro(4.5)decan-4-one, 3-methyl-8-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-1-phenyl- lies in its specific combination of functional groups and structural features, which may confer unique biological activity or chemical reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
102504-90-5 |
|---|---|
Molekularformel |
C24H29N3O3 |
Molekulargewicht |
407.5 g/mol |
IUPAC-Name |
3-methyl-8-[2-(2-methyl-1,3-benzodioxol-2-yl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C24H29N3O3/c1-23(29-20-10-6-7-11-21(20)30-23)12-15-26-16-13-24(14-17-26)22(28)25(2)18-27(24)19-8-4-3-5-9-19/h3-11H,12-18H2,1-2H3 |
InChI-Schlüssel |
UBIPWOFOYDURIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC2=CC=CC=C2O1)CCN3CCC4(CC3)C(=O)N(CN4C5=CC=CC=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


